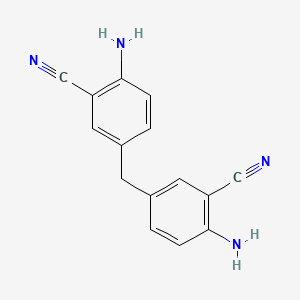
Benzonitrile, 3,3'-methylenebis[6-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 3,3’-methylenebis[6-amino-: is an organic compound with the molecular formula C15H12N4 It is a derivative of benzonitrile, featuring two amino groups attached to the benzene ring through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions:
Ammoxidation of Toluene: This method involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C). The reaction produces benzonitrile, which can then be further modified to obtain the desired compound.
Dehydration of Benzamide or Benzaldehyde Oxime: In the laboratory, benzonitrile can be prepared by dehydrating benzamide or benzaldehyde oxime. This process typically involves the use of dehydrating agents such as phosphorus pentoxide or sulfuric acid.
Rosenmund-von Braun Reaction: This method uses cuprous cyanide or sodium cyanide in the presence of a solvent like dimethyl sulfoxide to convert bromobenzene to benzonitrile.
Industrial Production Methods:
Ammoxidation Process: The industrial production of benzonitrile often employs the ammoxidation of toluene, which is a cost-effective and efficient method. The reaction conditions are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: Benzonitrile, 3,3’-methylenebis[6-amino- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: It can participate in substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzonitrile derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the preparation of coordination complexes with transition metals.
Biology:
- Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of advanced coatings and resins.
- Applied in the manufacture of dyes and pigments.
作用機序
Molecular Targets and Pathways:
- The compound interacts with specific enzymes and receptors in biological systems, influencing various biochemical pathways.
- It may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.
類似化合物との比較
Benzonitrile: The parent compound, which lacks the amino groups and methylene bridge.
3-Aminobenzonitrile: A simpler derivative with a single amino group attached to the benzene ring.
4-Aminobenzonitrile: Another derivative with the amino group in the para position relative to the nitrile group.
Uniqueness:
- Benzonitrile, 3,3’-methylenebis[6-amino- is unique due to the presence of two amino groups connected by a methylene bridge, which imparts distinct chemical and physical properties compared to its simpler analogs.
特性
CAS番号 |
61381-99-5 |
|---|---|
分子式 |
C15H12N4 |
分子量 |
248.28 g/mol |
IUPAC名 |
2-amino-5-[(4-amino-3-cyanophenyl)methyl]benzonitrile |
InChI |
InChI=1S/C15H12N4/c16-8-12-6-10(1-3-14(12)18)5-11-2-4-15(19)13(7-11)9-17/h1-4,6-7H,5,18-19H2 |
InChIキー |
BXERHCITLNBIMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)C#N)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15080704.png)
![2-amino-4-[2-(benzyloxy)-5-chlorophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15080706.png)
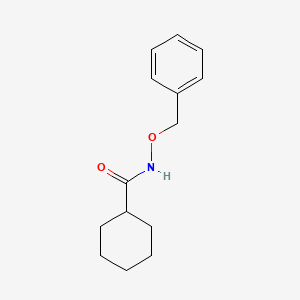
![3-(1H-benzimidazol-1-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B15080724.png)
![4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B15080730.png)

![N'-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080754.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080759.png)
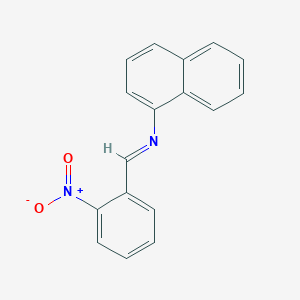
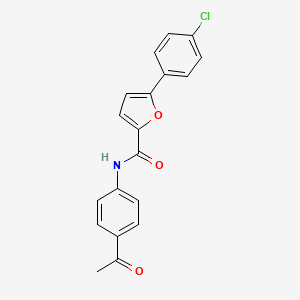
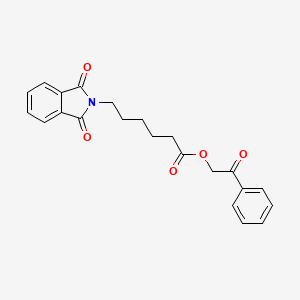
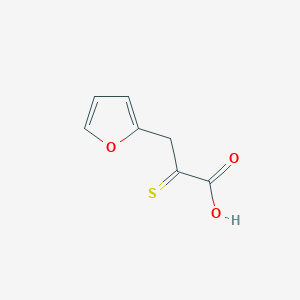
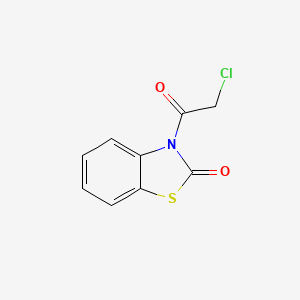
![N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide](/img/structure/B15080802.png)
